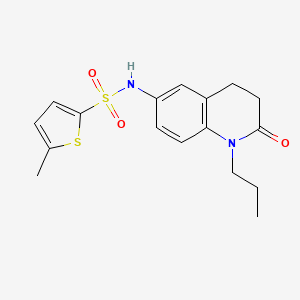

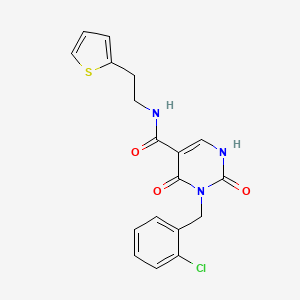

![molecular formula C17H17ClFNO2S B3011984 2-氯-4-氟-N-[(4-噻吩-2-基氧杂环-4-基)甲基]苯甲酰胺 CAS No. 1203323-86-7](/img/structure/B3011984.png)

2-氯-4-氟-N-[(4-噻吩-2-基氧杂环-4-基)甲基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide, while not directly studied in the provided papers, is related to a class of benzamide derivatives that have been synthesized and characterized for various properties and activities. These compounds typically feature a benzamide core substituted with different functional groups that impart distinct physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of benzamide derivatives often involves acylation reactions or condensation reactions under various conditions. For instance, the synthesis of 2-chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was achieved, and its crystal structure was determined by X-ray single-crystal diffraction . Similarly, N-(cyano(naphthalen-1-yl)methyl)benzamides were synthesized through direct acylation reactions . Another example includes the solvent-free synthesis of (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides using SiO2:H3PO4 catalyzed condensation in microwave irradiation .

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using techniques such as X-ray single-crystal diffraction, NMR spectroscopy, and IR spectroscopy. The crystal structure of a related compound was found to belong to the monoclinic space group with specific cell parameters . Another compound's molecular packing was determined to be the result of N–H···O hydrogen bonds .

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be influenced by the substituents on the benzamide core. For example, a benzamide derivative containing a 3,5-dinitrophenyl group exhibited a color transition in response to fluoride anions, indicating a potential for colorimetric sensing applications . This behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are closely related to their molecular structure. The crystal density, melting points, and spectral data such as IR and NMR chemical shifts provide insights into the properties of these compounds . The antibacterial studies of 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, for instance, highlight the biological relevance of these compounds .

科学研究应用

合成和结构分析

- 合成和表征:Deng 等人 (2014) 详细介绍了相关化合物 4-氟-N-(2-甲基-5-((2-(对甲苯氧基)乙酰胺)甲基)嘧啶-4-基)苯甲酰胺的合成和表征,深入了解了其分子结构和性质 (Deng, Xiao-yan, Peng, Hao, & He, Hong-wu, 2014).

药代动力学和代谢

- 药代动力学研究:Teffera 等人 (2013) 对间变性淋巴瘤激酶抑制剂(包括与 2-氯-4-氟-N-[(4-噻吩-2-基氧杂环-4-基)甲基]苯甲酰胺在结构上相似的化合物)进行了一项研究,调查了它们的药代动力学和代谢途径 (Y. Teffera 等人,2013).

抗菌活性

- 抗菌特性:Suhaila Sapari 等人 (2014) 对 2-氯-5-氟-N-[二苄基氨基硫代甲酰]苯甲酰胺硫脲(一种与 2-氯-4-氟-N-[(4-噻吩-2-基氧杂环-4-基)甲基]苯甲酰胺相关的化合物)进行了一项研究,重点关注了其合成、表征和抗菌活性 (Suhaila Sapari, B. Yamin, Aishah Hasbullah, & N. Ibrahim, 2014).

胃动力药

- 胃动力药研究:Kato 等人 (1991) 的一项研究探讨了包括柠檬酸 4-氨基-5-氯-2-乙氧基-N-[[4-(4-氟苄基)-2-吗啉基]甲基]苯甲酰胺在内的化合物的合成和构效关系,该化合物与 2-氯-4-氟-N-[(4-噻吩-2-基氧杂环-4-基)甲基]苯甲酰胺在结构上有一些共同特征,用于它们的胃动力活性 (S. Kato 等人,1991).

晶体结构分析

- 晶体结构研究:Chopra 等人 (2005) 分析了卤代苯甲酰胺的晶体结构,这可以深入了解类似化合物(如 2-氯-4-氟-N-[(4-噻吩-2-基氧杂环-4-基)甲基]苯甲酰胺)的结构特征 (D. Chopra & T. Row, 2005).

抗病原活性

- 抗病原研究:Limban 等人 (2011) 合成了各种硫脲衍生物(包括与 2-氯-4-氟-N-[(4-噻吩-2-基氧杂环-4-基)甲基]苯甲酰胺在结构上相关的化合物)并表征了它们,并评估了它们的抗病原活性 (Carmen Limban, L. Marutescu, & M. Chifiriuc, 2011).

属性

IUPAC Name |

2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClFNO2S/c18-14-10-12(19)3-4-13(14)16(21)20-11-17(5-7-22-8-6-17)15-2-1-9-23-15/h1-4,9-10H,5-8,11H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITGCXGGGFMKAIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3011902.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B3011906.png)

![2-Chloro-1-[1-[2-(4-fluorophenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone](/img/structure/B3011911.png)

![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazole hydrochloride](/img/structure/B3011920.png)

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)

![N-(3-ethoxypropyl)-N'-{3-[2-(1-phenyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea](/img/structure/B3011922.png)

![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)